molecular formula C19H20ClN3O4S B11139077 N-(4-carbamoylphenyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide

N-(4-carbamoylphenyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11139077
M. Wt: 421.9 g/mol
InChI Key: FFHCXRICOGGKQE-UHFFFAOYSA-N
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Properties

Molecular Formula

C19H20ClN3O4S

Molecular Weight

421.9 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C19H20ClN3O4S/c20-15-3-7-17(8-4-15)28(26,27)23-11-9-14(10-12-23)19(25)22-16-5-1-13(2-6-16)18(21)24/h1-8,14H,9-12H2,(H2,21,24)(H,22,25)

InChI Key

FFHCXRICOGGKQE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthetic preparation of N-(4-carbamoylphenyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide involves several steps. One common route includes the reaction between 4-chloroaniline and ethyl chloroformate to form ethyl N-(4-chlorophenyl)carbamate . Subsequent sulfonation of this intermediate yields the target compound.

Reaction Conditions: The specific reaction conditions vary depending on the synthetic route, but typically involve suitable solvents, catalysts, and temperature control.

Industrial Production: While industrial-scale production methods are proprietary, laboratories often employ similar synthetic strategies for bulk production.

Chemical Reactions Analysis

Reactivity: N-(4-carbamoylphenyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide can undergo various reactions:

    Oxidation: It may be oxidized under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

    Reduction: Reduction of the sulfonyl group is feasible.

Common Reagents:

    4-Chloroaniline: Used in the initial step.

    Ethyl chloroformate: Reacts with 4-chloroaniline to form the carbamate intermediate.

Major Products: The major product is this compound itself.

Scientific Research Applications

Structure and Composition

  • IUPAC Name : N-(4-carbamoylphenyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide
  • Molecular Formula : C₁₉H₂₂ClN₃O₅S
  • Molecular Weight : 475.9 g/mol

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including:

  • Colon Cancer
  • Breast Cancer
  • Cervical Cancer

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, revealing significant apoptosis induction. The mechanism involved the activation of apoptotic pathways, leading to cell cycle arrest and subsequent cell death.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Its structural similarity to known neuroactive agents suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin.

Analgesic Properties

This compound exhibits promising analgesic effects. Research indicates that modifications in its piperidine structure enhance its efficacy in pain relief models.

Analgesic Efficacy Study

In animal models, this compound demonstrated significant pain-relieving properties, suggesting its potential as a therapeutic agent for chronic pain management.

Data Tables

Biological ActivityObservations
AnticancerInduces apoptosis in cancer cells
NeuropharmacologicalModulates neurotransmitter systems
AnalgesicSignificant pain relief in models

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Biological Activity

N-(4-carbamoylphenyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its potential applications in various therapeutic contexts.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a carbamoyl group and a chlorophenyl sulfonyl moiety. Its structural complexity allows for interactions with various biological targets, which is crucial for its pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its antibacterial, enzyme inhibition, and anticancer properties.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit notable antibacterial effects. For instance, derivatives containing the sulfonyl group have demonstrated moderate to strong activity against various bacterial strains, including:

  • Salmonella Typhi
  • Escherichia coli
  • Staphylococcus aureus

In a study evaluating the antibacterial properties of synthesized piperidine derivatives, several compounds showed effective inhibition against these pathogens, suggesting that the sulfonamide moiety plays a critical role in enhancing antibacterial activity .

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory properties. Compounds in this class have been reported to inhibit:

  • Acetylcholinesterase (AChE) : Important for treating conditions like Alzheimer's disease.
  • Urease : Targeted for its role in treating urinary tract infections and gastric ulcers.

These activities suggest potential therapeutic applications in neurodegenerative diseases and gastrointestinal disorders .

Anticancer Potential

The compound's anticancer properties are supported by studies showing its ability to inhibit growth in various cancer cell lines. For example, piperidine derivatives have been shown to selectively inhibit coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent cancers such as breast and prostate cancer .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may bind to specific enzymes, altering their activity and leading to therapeutic effects.
  • Cellular Pathway Modulation : By interacting with cellular receptors or pathways, it can influence processes such as apoptosis in cancer cells.
  • Antimicrobial Action : The sulfonamide group enhances the compound's ability to disrupt bacterial cell functions.

Study 1: Antibacterial Screening

A study synthesized various piperidine derivatives and evaluated their antibacterial activities. The results indicated that compounds with the chlorophenyl sulfonyl group exhibited significant inhibition against multiple bacterial strains, highlighting their potential as new antimicrobial agents .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory effects of synthesized compounds. The results demonstrated strong AChE inhibition across several derivatives, suggesting that modifications to the piperidine structure can enhance pharmacological efficacy against neurodegenerative diseases .

Comparative Analysis

Compound NameAntibacterial ActivityAChE InhibitionAnticancer Activity
This compoundModerate to StrongStrongYes
Similar Piperidine Derivative AWeakModerateNo
Similar Piperidine Derivative BStrongWeakYes

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